molecular formula C11H9FN2O2 B1463784 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1031557-43-3

1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B1463784
CAS RN: 1031557-43-3
M. Wt: 220.2 g/mol
InChI Key: RWNUPTNRXKSOLW-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic six-membered heterocycles containing two nitrogen atoms . The “1,4-dihydropyrazine-2,3-dione” part suggests the presence of a pyrazine ring with two carbonyl groups at positions 2 and 3. The “1-(4-Fluorobenzyl)” part indicates a benzyl group with a fluorine atom at the 4-position attached to the pyrazine ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is aromatic and planar, and a benzyl group, which is also aromatic . The fluorine atom on the benzyl group would be expected to have an electronegative effect, pulling electron density towards itself.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point . The aromatic rings might contribute to increased stability and rigidity in the molecule.

Scientific Research Applications

Chemical Synthesis and Properties

  • Pyrazine Derivatives Synthesis : Piperazine-2,5-diones, like 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, can be transformed into dihydropyrazines and subsequently oxidized to pyrazines, offering pathways for synthesizing various pyrazine derivatives (Blake, Porter, & Sammes, 1972).
  • Aldose Reductase Inhibitors : Tetrahydropyrrolopyrazine derivatives, structurally similar to this compound, have been shown to inhibit aldose reductase, an enzyme involved in diabetic complications (Negoro et al., 1998).
  • Fungal Metabolite Synthesis : Compounds structurally related to this compound, like Flutimide, are synthesized from fungal metabolites and have shown potential in inhibiting influenza virus activity (Singh & Tomassini, 2001).

Biological and Medicinal Research

  • Actinobacterium Metabolites : Compounds analogous to this compound, derived from actinobacteria, show cytotoxic activities and potential as bioactive metabolites (Sobolevskaya et al., 2008).
  • Antioxidative Activity : Derivatives of this compound exhibit antioxidative properties, suggesting potential in combating oxidative stress-related diseases (Simijonović et al., 2018).
  • Cancer Treatment : Novel derivatives of 1,4-dihydropyrazine-2,3-dione, similar to this compound, are being explored for their potential in treating cancer, particularly in targeting KRAS activity (De, 2022).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising activity in biological assays, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNUPTNRXKSOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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